molecular formula C26H21ClN4O3S B2710017 2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide CAS No. 536713-48-1

2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2710017
CAS No.: 536713-48-1
M. Wt: 504.99
InChI Key: VDMWEFRJUQPMAU-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused pyrimidine-indole core. Its structure includes:

  • 3-(3-Chlorophenyl) substituent: A chloro-substituted aryl group at position 3 of the pyrimidoindole, influencing steric and electronic properties.
  • Thioether linkage: A sulfur atom bridging the pyrimidoindole core to an acetamide group.
  • N-(2-Ethoxyphenyl)acetamide: A para-substituted arylacetamide with an ethoxy group at the ortho position, modulating solubility and receptor interactions.

Pyrimido[5,4-b]indoles are frequently explored for their biological activity, particularly as Toll-Like Receptor 4 (TLR4) ligands (). The chloro and ethoxy substituents likely enhance binding affinity and metabolic stability compared to unsubstituted analogs.

Properties

IUPAC Name

2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN4O3S/c1-2-34-21-13-6-5-12-20(21)28-22(32)15-35-26-30-23-18-10-3-4-11-19(18)29-24(23)25(33)31(26)17-9-7-8-16(27)14-17/h3-14,29H,2,15H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMWEFRJUQPMAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)Cl)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide is a novel heterocyclic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H21ClN4O3SC_{26}H_{21}ClN_{4}O_{3}S with a molecular weight of approximately 504.99 g/mol. The structural features include a pyrimidine core linked to a thioacetamide moiety and an ethoxyphenyl group, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • A study on related thiazolidinone derivatives showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ampicillin and streptomycin .

2. Anticancer Potential

The compound's structure suggests it may interact with cellular pathways involved in cancer progression:

  • In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines. For example, derivatives containing indole fragments have shown high cytotoxicity against various cancer cell lines .

3. Anti-inflammatory Effects

Compounds with similar structural motifs have been noted for their anti-inflammatory properties:

  • Research has indicated that certain pyrimidine derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Interaction with Receptors : It may bind to specific receptors or proteins within cells that regulate apoptosis or inflammatory responses.
  • Oxidative Stress Modulation : Similar compounds have been shown to influence oxidative stress pathways, potentially leading to enhanced cytotoxicity against tumor cells.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

Study ReferenceCompound TestedActivityFindings
Thiazolidinone DerivativesAntimicrobialExhibited significant antibacterial activity against multiple strains
Pyrimidine DerivativesAnti-inflammatoryInhibited pro-inflammatory cytokines effectively
Indole-containing CompoundsAnticancerInduced apoptosis in various cancer cell lines

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural variations among pyrimido[5,4-b]indole derivatives include substituent positions, heteroatom oxidation states, and acetamide modifications.

Compound Name Core Structure R1 (Pyrimidoindole) R2 (Acetamide) Molecular Weight (g/mol) Key Data/Activity
Target Compound Pyrimido[5,4-b]indole 3-(3-Chlorophenyl) N-(2-Ethoxyphenyl) ~497.98* Not explicitly reported in evidence; inferred properties based on analogs.
2-((3-(4-Chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-methoxyphenyl)acetamide () Pyrimido[5,4-b]indole 3-(4-Chlorophenyl) N-(3-Methoxyphenyl) ~504.00 Higher meta-substituted methoxy may reduce steric hindrance vs. ortho-ethoxy.
N-Cyclopentyl-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (, Compound 11) Pyrimido[5,4-b]indole 3-Phenyl N-Cyclopentyl 461.20 76% synthesis yield; cyclopentyl group enhances lipophilicity.
2-((3-Methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide () Pyrimido[5,4-b]indole 3-Methyl N-(4-Trifluoromethoxyphenyl) ~519.50 Trifluoromethoxy group improves metabolic resistance and electron-withdrawing effects.
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () Dihydropyrimidine 4-Methyl N-(2,3-Dichlorophenyl) 344.21 mp 230°C; dichlorophenyl enhances halogen bonding potential.

*Calculated using average isotopic masses.

Substituent Effects

  • Chlorophenyl Position : The target compound’s 3-chlorophenyl group (vs. 4-chlorophenyl in ) may alter π-π stacking and steric interactions in receptor binding.
  • Acetamide Aryl Groups :
    • 2-Ethoxyphenyl (Target) : Ortho-substitution introduces steric hindrance but may enhance local hydrophobicity.
    • 3-Methoxyphenyl () : Meta-substitution offers balanced electronic effects.
    • 4-Trifluoromethoxyphenyl () : Strong electron-withdrawing effects improve stability but may reduce solubility.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound with high purity?

  • Methodology : Multi-step synthesis involving sequential functionalization of the pyrimidoindole core. Key steps include:

  • Thioether formation : Reacting a pyrimidoindole intermediate with mercaptoacetamide derivatives under basic conditions (e.g., NaOH in DMF) .
  • Substituent introduction : Coupling 3-chlorophenyl and 2-ethoxyphenyl groups via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .
  • Purification : Use column chromatography (silica gel, gradient elution) and recrystallization (e.g., ethyl acetate/hexane) to achieve >95% purity .

Q. How can the compound’s structure be confirmed using spectroscopic and crystallographic methods?

  • Analytical workflow :

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, acetamide carbonyl at δ 168–170 ppm) .
  • X-ray crystallography : Resolve the pyrimidoindole core geometry and hydrogen-bonding networks (e.g., C=O···H-N interactions) .
  • HRMS : Validate molecular formula (e.g., [M+H]+^+ at m/z 521.09) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Recommended assays :

  • Anticancer : MTT assay on cancer cell lines (e.g., HCT-116, IC50_{50} values <10 μM observed in analogs ).
  • Enzyme inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or apoptosis-related caspases .
  • Antimicrobial : Broth microdilution against Gram-positive bacteria (e.g., S. aureus) .

Advanced Research Questions

Q. How can the compound’s mechanism of action be elucidated at the molecular level?

  • Strategies :

  • Molecular docking : Simulate binding to targets like EGFR (PDB ID: 1M17) to identify key interactions (e.g., hydrogen bonds with Thr790, hydrophobic contacts with 3-chlorophenyl) .
  • Mutagenesis studies : Engineer kinase mutants (e.g., T790M) to validate binding specificity .
  • Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like BAX/BCL-2) in treated cells .

Q. How can researchers resolve contradictory biological activity data across studies?

  • Approaches :

  • Structure-activity relationship (SAR) analysis : Compare analogs with substituent variations (e.g., 3-chlorophenyl vs. 4-methoxyphenyl) to isolate pharmacophoric groups .
  • Dose-response validation : Replicate assays with standardized protocols (e.g., ATP concentration in kinase assays) .
  • Meta-analysis : Pool data from PubChem and ChEMBL to identify trends in bioactivity (e.g., logP vs. cytotoxicity correlations) .

Q. What computational methods predict the compound’s physicochemical properties and reactivity?

  • Tools and workflows :

  • DFT calculations : Optimize geometry (B3LYP/6-31G*) and calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Solubility prediction : Use COSMO-RS to estimate logS (e.g., -4.2 ± 0.3) based on polarity and H-bond donors .
  • ADMET profiling : SwissADME to forecast bioavailability (e.g., high gastrointestinal absorption, CYP3A4 inhibition risk) .

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